4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium
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Overview
Description
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium: is a pyridinium ion obtained by protonation of the pyridine nitrogen of GS4012 free base. It is a compound with the molecular formula C14H16NOS and a net charge of +1 . The compound is known for its role as a potent inducer of vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound is likely to participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyridinium compounds .
Scientific Research Applications
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium involves its ability to induce VEGF and VEGF-mediated vessel formation. The compound upregulates VEGF, which correlates with its ability to suppress the gridlock/coarctation phenotype in zebrafish and stimulate tubule network formation in human umbilical vein endothelial cells . The molecular targets and pathways involved include VEGF receptors and downstream signaling pathways that promote angiogenesis .
Comparison with Similar Compounds
- 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}pyridine
- Pyridine, 4-[2-[(4-methoxyphenyl)thio]ethyl]-
Comparison: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium is unique due to its potent ability to induce VEGF and VEGF-mediated vessel formation. While similar compounds may share structural features, this compound stands out for its specific biological activity and applications in angiogenesis research .
Properties
Molecular Formula |
C14H16NOS+ |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3/p+1 |
InChI Key |
IUWQYMDPRUPDGB-UHFFFAOYSA-O |
SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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